Ethyl 4-oxo-4-[2-(3-pyrrolinomethyl)phenyl]butyrate
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Overview
Description
Ethyl 4-oxo-4-[2-(3-pyrrolinomethyl)phenyl]butyrate is a chemical compound with the molecular formula C18H21NO3 and a molecular weight of 299.36 g/mol. It is a white crystalline powder known for its various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. This compound is of interest in both academic and industrial research due to its potential therapeutic applications.
Preparation Methods
The synthesis of Ethyl 4-oxo-4-[2-(3-pyrrolinomethyl)phenyl]butyrate typically involves the reaction of 3-pyrrolinomethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product. The reaction conditions usually involve refluxing the reactants in ethanol for several hours .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Ethyl 4-oxo-4-[2-(3-pyrrolinomethyl)phenyl]butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-oxo-4-[2-(3-pyrrolinomethyl)phenyl]butyrate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s biological activities make it a candidate for studying anti-inflammatory and analgesic mechanisms.
Medicine: Due to its potential therapeutic effects, it is researched for developing new drugs for pain relief and seizure control.
Industry: The compound’s properties are explored for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 4-oxo-4-[2-(3-pyrrolinomethyl)phenyl]butyrate exerts its effects involves interaction with specific molecular targets and pathways. For instance, its anti-inflammatory action may involve the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The analgesic effects could be related to modulation of pain receptors or neurotransmitter systems in the nervous system.
Comparison with Similar Compounds
Ethyl 4-oxo-4-[2-(3-pyrrolinomethyl)phenyl]butyrate can be compared with other similar compounds such as:
Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate: This compound has a similar structure but contains a piperidine ring instead of a pyrrolidine ring, which may result in different biological activities and properties.
Ethyl 4-oxo-4-[4-(3-pyrrolinomethyl)phenyl]butyrate: This compound has a similar structure but with a different substitution pattern on the phenyl ring, potentially leading to variations in its chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolidine ring, which contribute to its distinct biological activities and chemical properties.
Properties
IUPAC Name |
ethyl 4-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-2-21-17(20)10-9-16(19)15-8-4-3-7-14(15)13-18-11-5-6-12-18/h3-8H,2,9-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMOZDPCFAAFPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=CC=C1CN2CC=CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643963 |
Source
|
Record name | Ethyl 4-{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-96-7 |
Source
|
Record name | Ethyl 2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]-γ-oxobenzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898763-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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